Cas no 137348-86-8 (Di-t-butyl N,N-Diisopropylphosphoramidite)

Di-t-butyl N,N-Diisopropylphosphoramidite 化学的及び物理的性質
名前と識別子
-
- Di-tert-butyl diisopropylphosphoramidite
- Di-tert-butyl N,N-Diisopropylphosphoramidite
- Di-t-butyl N,N-Diisopropylphosphoramidite
- Di-tert-butoxy(diisopropylamino)phosphine
- N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine
- Phosphoramidousacid, bis(1-methylethyl)-, bis(1,1-dimethylethyl) ester (9CI)
- Di-tert-butylN,N-diisopropylphosphoramidite
- N-Di-tert-butoxyphosphanyl-N-isopropyl-propan-2-amine
- Phosphoramidous acid, bis(1-methylethyl)-, bis(1,1-dimethylethyl) ester
- [bis(tert-butoxy)phosphino]bis(methylethyl)amine
- C14H32NO2P
- Jsp002260
- YGFLCN
- 137348-86-8
- di-t-butyl-N,N-diisopropylphosphoramidite
- [bis(tert-butoxy)phosphanyl]bis(propan-2-yl)amine
- J-007006
- YGFLCNPXEPDANQ-UHFFFAOYSA-N
- AS-66083
- di-tert-butyl-N,N-diisopropylphosphoramidite
- D4211
- AKOS015915662
- H11363
- SCHEMBL5930
- HY-W009354
- A21062
- MFCD00153506
- Diisopropyl-phosphoramidous acid di-tert-butyl ester
- Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite
- Di-tert-butyl N,N-diisopropylphosphoramidite, 95%
- di-tertbutyl diisopropyl-phosphoramidite
- DTXSID00357384
- CS-W010070
- FT-0625354
- Di-tert-butyl N,N-diisopropylphosphoramidite, technical, ~90% (GC/31P-NMR)
- GEO-03953
- SY052611
- BBL102757
- STL556563
- di-tert-butyl dipropan-2-ylphosphoramidoite
- DB-008582
- [BIS(TERT-BUTOXY)PHOSPHANYL]DIISOPROPYLAMINE
- Di-t-butylN,N-diisopropylphosphoramidite
-
- MDL: MFCD00153506
- インチ: 1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3
- InChIKey: YGFLCNPXEPDANQ-UHFFFAOYSA-N
- SMILES: P(N(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])(OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 277.21700
- 同位素质量: 277.217
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7
- XLogP3: 3.8
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 0.879 g/mL at 25 °C(lit.)
- ゆうかいてん: 85-90 °C 0.2 mm Hg(lit.)
- Boiling Point: 85-90 °C/0.2 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - Refractive Index: n20/D 1.444(lit.)
- 稳定性: Moisture Sensitive
- PSA: 35.29000
- LogP: 4.96230
Di-t-butyl N,N-Diisopropylphosphoramidite Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- FLUKA BRAND F CODES:10-23
-
危険物標識:
- Risk Phrases:R36/37/38
- 安全术语:S26;S36
- 储存条件:2-8°C
Di-t-butyl N,N-Diisopropylphosphoramidite 税関データ
- 税関コード:29349990
Di-t-butyl N,N-Diisopropylphosphoramidite Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D429400-5g |
Di-t-butyl N,N-Diisopropylphosphoramidite |
137348-86-8 | 5g |
$ 75.00 | 2023-09-07 | ||
TRC | D429400-25g |
Di-t-butyl N,N-Diisopropylphosphoramidite |
137348-86-8 | 25g |
$ 425.00 | 2022-01-09 | ||
eNovation Chemicals LLC | D954169-10g |
Di-tert-butyl Diisopropylphosphoramidite |
137348-86-8 | 95% | 10g |
$100 | 2023-09-01 | |
abcr | AB474259-5g |
Di-tert-butyl N,N-Diisopropylphosphoramidite, 98%; . |
137348-86-8 | 98% | 5g |
€107.60 | 2024-08-03 | |
TRC | D429400-2.5g |
Di-t-butyl N,N-Diisopropylphosphoramidite |
137348-86-8 | 2.5g |
$ 63.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D544795-5g |
Di-tert-butyl N,N-diisopropylphosphoramidite |
137348-86-8 | 92% | 5g |
$450 | 2024-06-05 | |
abcr | AB474259-5 g |
Di-tert-butyl N,N-Diisopropylphosphoramidite, 98%; . |
137348-86-8 | 98% | 5g |
€184.90 | 2023-06-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020679-1g |
Di-tert-butyl diisopropylphosphoramidite |
137348-86-8 | 97% | 1g |
¥38 | 2023-04-15 | |
Ambeed | A104095-100g |
Di-tert-butyl diisopropylphosphoramidite |
137348-86-8 | 95% | 100g |
$215.0 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 419362-5G |
Di-t-butyl N,N-Diisopropylphosphoramidite |
137348-86-8 | 5g |
¥1166.52 | 2023-12-06 |
Di-t-butyl N,N-Diisopropylphosphoramidite 関連文献
-
Halley M. Menezes,Md. Jahirul Islam,Masayuki Takahashi,Nobuyuki Tamaoki Org. Biomol. Chem. 2017 15 8894
-
Qiang Liu,Gijsbert A. van der Marel,Dmitri V. Filippov Org. Biomol. Chem. 2019 17 5460
-
3. Kinetics and mechanism of tetrazole-catalyzed phosphoramidite alcoholysisErkki J. Nurminen,Jorma K. Mattinen,Harri L?nnberg J. Chem. Soc. Perkin Trans. 2 1998 1621
-
Md. Jahirul Islam,Kazuya Matsuo,Halley M. Menezes,Masayuki Takahashi,Hidehiko Nakagawa,Akira Kakugo,Kazuki Sada,Nobuyuki Tamaoki Org. Biomol. Chem. 2019 17 53
-
Qiang Liu,Hans. A. V. Kistemaker,Herman S. Overkleeft,Gijsbert A. van der Marel,Dmitri V. Filippov Chem. Commun. 2017 53 10255
Di-t-butyl N,N-Diisopropylphosphoramiditeに関する追加情報
Introduction to Di-t-butyl N,N-Diisopropylphosphoramidite (CAS No. 137348-86-8)
Di-t-butyl N,N-Diisopropylphosphoramidite, with the chemical identifier CAS No. 137348-86-8, is a specialized organophosphorus compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The structure of Di-t-butyl N,N-Diisopropylphosphoramidite consists of a phosphorus atom double-bonded to two oxygen atoms, with two isopropyl groups attached to the nitrogen atoms and two tertiary butyl groups attached to the phosphorus atom. This particular arrangement imparts unique reactivity and stability, making it an invaluable tool in organic synthesis. The presence of bulky tert-butyl groups enhances the compound's solubility in non-polar solvents, facilitating its use in a wide range of reaction conditions.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors for targeted cancer therapies. Among these, kinase inhibitors have emerged as a cornerstone of modern oncology due to their ability to modulate intracellular signaling pathways critical for tumor growth and survival. Di-t-butyl N,N-Diisopropylphosphoramidite plays a pivotal role in this domain by serving as a key precursor in the synthesis of potent and selective kinase inhibitors.
One of the most notable applications of Di-t-butyl N,N-Diisopropylphosphoramidite is in the preparation of ATP-competitive inhibitors. These inhibitors bind directly to the ATP-binding site of kinases, thereby blocking their activity. The compound's ability to undergo facile nucleophilic substitution reactions makes it an excellent candidate for constructing complex molecular architectures required for high binding affinity and selectivity.
Recent studies have demonstrated the utility of Di-t-butyl N,N-Diisopropylphosphoramidite in the synthesis of allosteric inhibitors, which bind to sites distinct from the ATP-binding pocket. These allosteric inhibitors offer an alternative approach to modulating kinase activity by targeting less conserved regions of the enzyme. Such strategies have shown promise in overcoming resistance mechanisms associated with ATP-competitive inhibitors.
The compound's stability under various reaction conditions further enhances its appeal in synthetic applications. For instance, it remains stable under acidic and basic conditions, allowing for its use in a broad spectrum of transformations without degradation. This stability is particularly advantageous when dealing with sensitive functional groups that might be compromised under harsh reaction conditions.
In addition to its role in kinase inhibitor synthesis, Di-t-butyl N,N-Diisopropylphosphoramidite has found applications in other areas of medicinal chemistry. It serves as a building block for constructing heterocyclic compounds, which are prevalent in many bioactive molecules. The phosphorus atom's ability to participate in various bonding interactions makes it an ideal candidate for creating diverse molecular frameworks.
The pharmaceutical industry has also explored the use of Di-t-butyl N,N-Diisopropylphosphoramidite in the development of antiviral and anti-inflammatory agents. By leveraging its reactivity, researchers have been able to synthesize novel compounds with enhanced pharmacological properties. These efforts have led to the discovery of several lead candidates that are currently undergoing further optimization and evaluation.
The synthesis of complex organic molecules often requires multi-step processes involving multiple reagents. Herein, Di-t-butyl N,N-Diisopropylphosphoramidite stands out as a versatile intermediate that can streamline synthetic routes by facilitating key transformations. Its widespread use underscores its importance as a cornerstone reagent in modern synthetic chemistry.
The growing demand for high-quality intermediates like Di-t-butyl N,N-Diisopropylphosphoramidite has prompted advancements in production methodologies aimed at improving yield and purity. Modern synthetic techniques, such as flow chemistry and continuous manufacturing processes, have been employed to enhance scalability while maintaining stringent quality control measures.
In conclusion, Di-t-butyl N,N-Diisopropylphosphoramidite (CAS No. 137348-86-8) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for synthesizing next-generation therapeutics targeting various diseases, particularly cancer and viral infections. As research continues to evolve, the utility of this compound is expected to expand further, driving innovation across multiple disciplines within the chemical sciences.
137348-86-8 (Di-t-butyl N,N-Diisopropylphosphoramidite) Related Products
- 117924-33-1(Di-t-butyl N,N-Diethylphosphoramidite (~90%))
- 16165-68-7(Diethyl 1-decylphosphonate)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)
- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)
- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)
- 19142-73-5(2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)
- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)
- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)
- 2229316-76-9(2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)cyclopropan-1-amine)
